molecular formula C16H13ClN2S B5582763 N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE

N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE

Cat. No.: B5582763
M. Wt: 300.8 g/mol
InChI Key: HBHROWCHTGNMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with aniline under suitable conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiproliferative activities.

    Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain cellular pathways.

    Industry: Utilized as a corrosion inhibitor in various industrial applications

Mechanism of Action

The mechanism of action of N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine-protein kinases, which play a crucial role in cell signaling and growth. This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for substitution reactions, while the thiazole ring contributes to its biological activity .

Properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c1-11-15(12-7-9-13(17)10-8-12)19-16(20-11)18-14-5-3-2-4-6-14/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHROWCHTGNMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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